(3AS,9aS)-4-(4-Methoxy-benzyl)-3a-methyl-decahydro-1,4-diaza-cyclopentacycloocten-5-one
Overview
Description
(3AS,9aS)-4-(4-Methoxy-benzyl)-3a-methyl-decahydro-1,4-diaza-cyclopentacycloocten-5-one is a complex organic compound with a unique structure. This compound is characterized by its decahydro-1,4-diaza-cyclopentacycloocten core, which is substituted with a 4-methoxy-benzyl group and a 3a-methyl group. The stereochemistry of the compound is defined by the (3AS,9aS) configuration, indicating the specific spatial arrangement of the atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3AS,9aS)-4-(4-Methoxy-benzyl)-3a-methyl-decahydro-1,4-diaza-cyclopentacycloocten-5-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Decahydro-1,4-diaza-cyclopentacycloocten Core: This step involves the cyclization of a suitable precursor, often through a series of condensation and reduction reactions.
Introduction of the 4-Methoxy-benzyl Group: This step is usually achieved through a nucleophilic substitution reaction, where a 4-methoxy-benzyl halide reacts with the intermediate compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
(3AS,9aS)-4-(4-Methoxy-benzyl)-3a-methyl-decahydro-1,4-diaza-cyclopentacycloocten-5-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl position, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Sodium hydride, alkyl halides
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
(3AS,9aS)-4-(4-Methoxy-benzyl)-3a-methyl-decahydro-1,4-diaza-cyclopentacycloocten-5-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of (3AS,9aS)-4-(4-Methoxy-benzyl)-3a-methyl-decahydro-1,4-diaza-cyclopentacycloocten-5-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects.
Comparison with Similar Compounds
Similar Compounds
(3AS,9aS)-4-Benzyl-3a-methyl-decahydro-1,4-diaza-cyclopentacycloocten-5-one: Similar structure but lacks the methoxy group.
(3AS,9aS)-4-(4-Hydroxy-benzyl)-3a-methyl-decahydro-1,4-diaza-cyclopentacycloocten-5-one: Similar structure but has a hydroxy group instead of a methoxy group.
Uniqueness
The presence of the 4-methoxy-benzyl group in (3AS,9aS)-4-(4-Methoxy-benzyl)-3a-methyl-decahydro-1,4-diaza-cyclopentacycloocten-5-one imparts unique chemical and biological properties. This substitution can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from its analogs.
Properties
IUPAC Name |
(3aS,9aS)-4-[(4-methoxyphenyl)methyl]-3a-methyl-1,2,3,6,7,8,9,9a-octahydropyrrolo[3,2-b]azocin-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2/c1-18-11-12-19-16(18)5-3-4-6-17(21)20(18)13-14-7-9-15(22-2)10-8-14/h7-10,16,19H,3-6,11-13H2,1-2H3/t16-,18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXMYTJHKDSYESC-WMZOPIPTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCNC1CCCCC(=O)N2CC3=CC=C(C=C3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCN[C@H]1CCCCC(=O)N2CC3=CC=C(C=C3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.